1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 4-(furan-3-yl)thiophene-2-carboxylic acid. These intermediates are then coupled using urea as a linking agent under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
- 1-[(4-Bromophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
- 1-[(4-Methylphenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c18-15-3-1-12(2-4-15)8-19-17(21)20-9-16-7-14(11-23-16)13-5-6-22-10-13/h1-7,10-11H,8-9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNMJWUFXCBITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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